Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester
Description
This compound, commonly known as Ispinesib (SB-715992), is a synthetic quinazolinone derivative with the CAS Registry Number 336113-53-2 . Its IUPAC name reflects a complex structure featuring:
- A 7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl core, a heterocyclic system critical for biological activity.
- A (1R)-2-methylpropyl side chain with a 4-methylbenzoyl substituent, enhancing target binding.
- A 1,1-dimethylethyl (tert-butyl) ester group, which modulates lipophilicity and metabolic stability .
Ispinesib is a potent antimitotic agent that inhibits kinesin spindle protein (KSP), disrupting mitotic spindle assembly and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
tert-butyl N-[3-[[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41ClN4O4/c1-23(2)30(31-38-29-21-27(36)17-18-28(29)33(42)40(31)22-25-11-8-7-9-12-25)39(32(41)26-15-13-24(3)14-16-26)20-10-19-37-34(43)44-35(4,5)6/h7-9,11-18,21,23,30H,10,19-20,22H2,1-6H3,(H,37,43)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSJTRHNJQALDQ-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OC(C)(C)C)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OC(C)(C)C)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Carbamic acid derivatives, particularly those based on quinazoline and quinazolinone structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Carbamic acid, [3-[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropylamino]propyl]-, 1,1-dimethylethyl ester , is a complex hybrid that may exhibit multiple pharmacological properties.
Chemical Structure and Synthesis
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Quinazoline core : Known for various pharmacological effects including anticancer and anti-inflammatory properties.
- Carbamic acid moiety : Often associated with acetylcholinesterase inhibition, potentially useful in treating neurodegenerative diseases.
Synthesis typically involves the reaction of appropriate quinazoline derivatives with carbamic acid esters under controlled conditions to yield the desired hybrid compound.
Anticancer Activity
Recent studies indicate that quinazoline-based compounds possess significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines with IC50 values ranging from 0.36 to 40.90 μM. The specific compound under discussion may similarly inhibit cancer cell proliferation through mechanisms involving EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) pathways .
Anti-Acetylcholinesterase Activity
The carbamic acid structure suggests potential as an acetylcholinesterase inhibitor. Such activity is crucial for developing treatments for Alzheimer's disease and other cognitive disorders. Preliminary data indicate that similar compounds exhibit high inhibitory activity against acetylcholinesterase, which could position this compound as a candidate for further neuropharmacological studies .
Anti-inflammatory Properties
Quinazoline derivatives are noted for their anti-inflammatory effects. The presence of specific substituents can enhance these properties by modulating the interaction with COX enzymes (cyclooxygenases). This compound's structure suggests it may also inhibit COX-1 and COX-2, leading to reduced inflammation .
Structure-Activity Relationship (SAR)
The biological activity of carbamic acid derivatives is heavily influenced by their structural components. Studies have shown that bulky substituents on the quinazoline ring can enhance potency against specific targets. For example, compounds with additional aromatic groups or aliphatic chains often demonstrate improved efficacy in inhibiting cancer cell lines and enzymes related to inflammation .
Case Studies
A notable study synthesized a series of quinazolinone-based hybrids and evaluated their biological activities:
- Compound 10 exhibited the highest EGFR inhibitory profile (63% inhibition) compared to standard drugs like erlotinib.
- Compound 19 was highlighted for its superior anti-inflammatory activity among tested hybrids .
Data Tables
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the primary applications of this compound is as an acetylcholinesterase inhibitor . Research indicates that derivatives of quinolinyl carbamic acid esters demonstrate potent antiacetylcholinesterase activity, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease and other forms of dementia. These compounds can potentially enhance cholinergic transmission by inhibiting the breakdown of acetylcholine, thereby improving cognitive function in affected patients .
Treatment of Neurological Disorders
The compound has shown promise in the treatment and prevention of various neurological disorders, including:
- Alzheimer's disease
- Senile dementia
- Memory disturbances
These therapeutic effects are attributed to the compound's ability to modulate neurotransmitter levels and improve synaptic function .
Dual EGFR/VEGFR-2 Tyrosine Kinase Inhibition
Recent studies have investigated the dual inhibition properties of carbamic acid derivatives in targeting both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinases. This dual inhibition is crucial for developing anticancer therapies as it may hinder tumor growth and angiogenesis .
Case Study: Alzheimer's Disease Treatment
A study focused on a series of substituted carbamic acid quinolinyl esters demonstrated their efficacy as antiacetylcholinesterase agents. The compounds were synthesized and evaluated for their inhibitory activity against acetylcholinesterase, showing significantly higher potency compared to existing treatments like donepezil and galanthamine. The results indicated that these novel compounds could provide better therapeutic outcomes for Alzheimer's patients .
Research on Tyrosine Kinase Inhibition
Another investigation into carbamic acid derivatives revealed their potential as dual inhibitors of EGFR and VEGFR-2. The study highlighted that these compounds could effectively reduce cell proliferation in cancer cell lines, providing a new avenue for cancer therapy development .
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Acetylcholinesterase Inhibition | Inhibition of acetylcholine breakdown | Improved cognitive function in dementia |
| Neurological Disorders | Modulation of neurotransmitter levels | Treatment for Alzheimer's and related disorders |
| Cancer Therapy | Dual inhibition of EGFR and VEGFR-2 | Reduced tumor growth and angiogenesis |
Comparison with Similar Compounds
Structural Insights :
- The 3-(phenylmethyl) group in Ispinesib enhances binding to KSP compared to simpler alkyl chains in Methaqualone .
- The tert-butyl ester in Ispinesib increases metabolic stability versus methyl or ethyl esters in other compounds (e.g., ethyl ester derivatives in ) .
Physicochemical Properties
Lipophilicity (logP) and solubility are critical for drug bioavailability.
*Estimated using fragment-based methods.
Key Observations :
Stability Considerations :
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can yield be optimized?
The synthesis of carbamic acid derivatives typically involves multi-step reactions, including condensation, esterification, and protection/deprotection strategies. For example, quinazolinyl intermediates (as in the target compound) can be synthesized via one-pot three-component reactions using isatin derivatives, aldehydes, and ammonium acetate, followed by functionalization with carbamate groups . Yield optimization requires careful control of reaction parameters (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization. Evidence from analogous compounds suggests that tert-butyl ester protection enhances stability during synthesis .
Q. How should this compound be characterized using spectroscopic and chromatographic methods?
- Spectroscopy : Use and to confirm stereochemistry and functional groups (e.g., tert-butyl ester at δ ~1.4 ppm, quinazolinyl protons at δ 7.0–8.5 ppm). IR can validate carbonyl stretches (e.g., C=O at ~1700 cm) .
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. GC-MS is suitable for volatile derivatives, as demonstrated in studies of carbamic acid esters .
Advanced Research Questions
Q. How can molecular docking studies elucidate its interaction with biological targets (e.g., ion channels or enzymes)?
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. The quinazolinyl and benzoyl groups may interact with hydrophobic pockets, while the carbamate could form hydrogen bonds.
- Validation : Compare binding scores with known inhibitors (e.g., retigabine for KCNQ4 ion channels ). Validate using mutagenesis or competitive binding assays. Docking protocols should account for solvent effects and flexible side chains .
Q. What methodologies are effective for evaluating its anticancer activity and resolving contradictions in biological data?
- In vitro assays : Use MTT or apoptosis assays (e.g., Annexin V staining) on cancer cell lines. Carbamic acid derivatives like isorhamnetin analogs show broad antitumor activity via ROS induction .
- Orthogonal validation : If conflicting results arise (e.g., ion channel modulation vs. cytotoxicity ), employ siRNA knockdown or isoform-specific inhibitors to isolate mechanisms.
Q. How can in silico tools predict its ADME properties and metabolic stability?
- ADME prediction : Use SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 metabolism. The tert-butyl ester may enhance lipophilicity (logP >3) but reduce solubility .
- Metabolic stability : Simulate Phase I/II metabolism (e.g., ester hydrolysis via carboxylesterases) using tools like Meteor. Compare with experimental data from liver microsome assays .
Q. What strategies address stability challenges under physiological conditions?
- Buffer stability : Test degradation kinetics in PBS (pH 7.4) at 37°C. The tert-butyl ester group is prone to hydrolysis under acidic conditions, requiring formulation in lyophilized or lipid-based carriers .
- Light/temperature sensitivity : Conduct accelerated stability studies (ICH guidelines) with LC-MS monitoring. Store at -20°C in amber vials to prevent photodegradation .
Q. How can structure-activity relationship (SAR) studies optimize the quinazolinyl moiety?
- Substituent screening : Synthesize analogs with halogen (Cl, F) or methyl groups at the quinazolinyl 3-position. Docking data suggest electron-withdrawing groups enhance target affinity .
- Pharmacophore mapping : Use MOE or Phase to identify critical interactions (e.g., hydrogen bonding with the 4-oxo group). Replace the phenylmethyl group with bioisosteres (e.g., pyridyl) to improve solubility .
Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?
- Rodent models : Administer via intravenous/oral routes and measure plasma half-life using LC-MS/MS. Monitor organ toxicity (liver/kidney function markers) and compare with carbamate analogs like carisoprodol .
- Tissue distribution : Use radiolabeled -analogs to track accumulation in target tissues (e.g., brain for ion channel modulators ).
Q. Methodological Notes
- Data contradiction analysis : Cross-validate findings using orthogonal assays (e.g., patch-clamp electrophysiology for ion channel effects vs. transcriptomics for anticancer pathways ).
- Experimental design : Include positive controls (e.g., retigabine for KCNQ4 studies ) and statistical rigor (n ≥3, ANOVA with post-hoc tests).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
